molecular formula C10H9NO3 B13818849 5-(Allylideneamino)-2-hydroxybenzoic acid

5-(Allylideneamino)-2-hydroxybenzoic acid

Cat. No.: B13818849
M. Wt: 191.18 g/mol
InChI Key: VHSYXFOKZLNSLU-UHFFFAOYSA-N
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Description

5-(Allylideneamino)-2-hydroxybenzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allylideneamino)-2-hydroxybenzoic acid typically involves the condensation reaction between 2-hydroxybenzoic acid (salicylic acid) and allylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:

[ \text{2-Hydroxybenzoic acid} + \text{Allylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Allylideneamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters.

Scientific Research Applications

5-(Allylideneamino)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Allylideneamino)-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylenamino)-2-hydroxybenzoic acid
  • 5-(Ethylideneamino)-2-hydroxybenzoic acid
  • 5-(Propylideneamino)-2-hydroxybenzoic acid

Uniqueness

5-(Allylideneamino)-2-hydroxybenzoic acid is unique due to the presence of the allyl group, which can impart specific chemical reactivity and biological activity. The allyl group can participate in additional reactions, such as polymerization or cross-linking, which may not be possible with other similar compounds.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-5-(prop-2-enylideneamino)benzoic acid

InChI

InChI=1S/C10H9NO3/c1-2-5-11-7-3-4-9(12)8(6-7)10(13)14/h2-6,12H,1H2,(H,13,14)

InChI Key

VHSYXFOKZLNSLU-UHFFFAOYSA-N

Canonical SMILES

C=CC=NC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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